molecular formula C20H21FN2O4S B2733457 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide CAS No. 921991-69-7

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide

Cat. No.: B2733457
CAS No.: 921991-69-7
M. Wt: 404.46
InChI Key: AEHQJRANGSRLHJ-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C20H21FN2O4S and its molecular weight is 404.46. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4S/c1-4-10-23-17-9-8-15(12-18(17)27-13-20(2,3)19(23)24)22-28(25,26)16-7-5-6-14(21)11-16/h4-9,11-12,22H,1,10,13H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHQJRANGSRLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure includes a tetrahydrobenzo[b][1,4]oxazepine core and various functional groups that contribute to its biological activity. This article reviews the biological activity of this compound based on diverse research findings.

Molecular Structure and Properties

The molecular formula of this compound is C22H23FN2O3SC_{22}H_{23}FN_2O_3S with a molecular weight of approximately 398.9 g/mol. The compound features the following key structural components:

ComponentDescription
Tetrahydrobenzo[b][1,4]oxazepineFused bicyclic system with oxazepine ring
Allyl GroupContributes to reactivity and biological activity
Sulfonamide MoietyPotential for interaction with biological targets

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in critical biological pathways. For example, it has shown potential as a kinase inhibitor which could be relevant for cancer treatment.
  • Ion Channel Modulation : The compound's interactions with ion channels have been investigated, indicating its potential role in modulating ion channel activity. This could have implications for treating neurological disorders.
  • Antimicrobial Activity : Some studies have explored the antimicrobial properties of related compounds within the same structural family. While specific data on this compound is limited, structural similarities suggest potential efficacy against certain pathogens.

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds similar to this compound:

1. Kinase Inhibition Study

A study examining various oxazepine derivatives reported that modifications to the sulfonamide group significantly influenced kinase inhibition potency. The allyl substitution was noted to enhance binding affinity to specific kinase targets.

2. Ion Channel Interaction

Research involving molecular docking simulations demonstrated that the compound could effectively interact with voltage-gated sodium channels. This interaction suggests a mechanism by which it may exert neuroprotective effects in models of neurodegeneration.

3. Antimicrobial Properties

In a comparative analysis of structurally related compounds, some demonstrated notable antimicrobial activity against Gram-positive bacteria. While direct testing on the target compound is pending, these findings encourage further exploration into its potential as an antimicrobial agent.

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